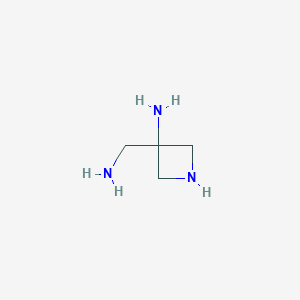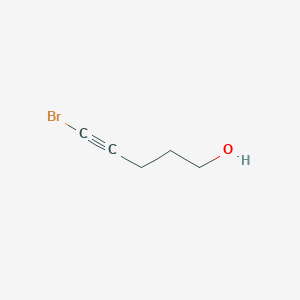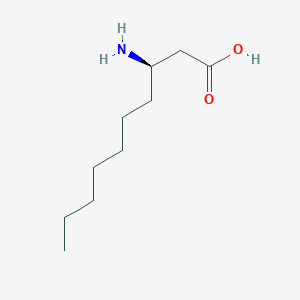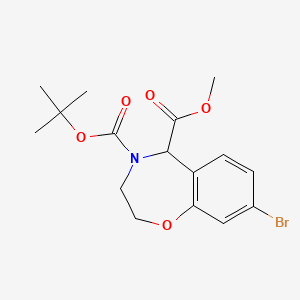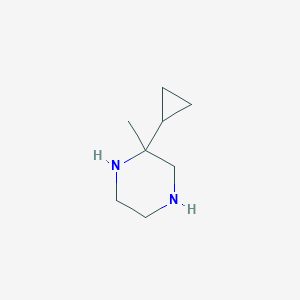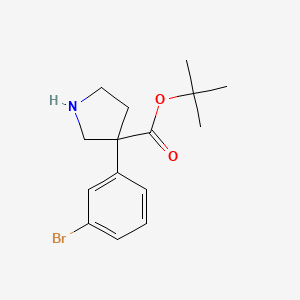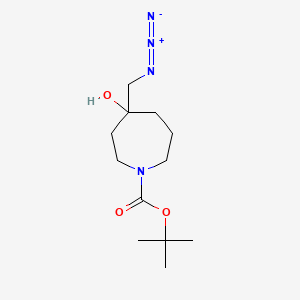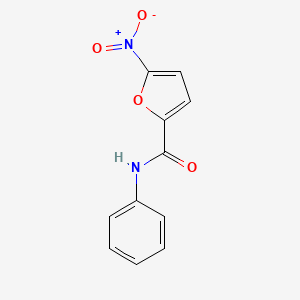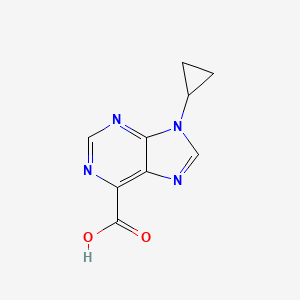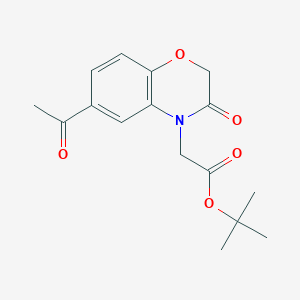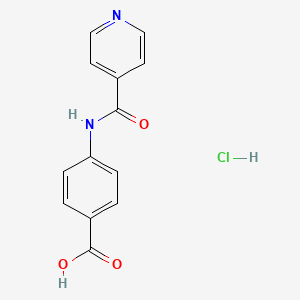
4-(Pyridine-4-amido)benzoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridine-4-amido)benzoic acid hydrochloride is a chemical compound with the molecular formula C13H11ClN2O2 It is a derivative of benzoic acid and pyridine, featuring an amide linkage between the two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridine-4-amido)benzoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-(Pyridine-4-amido)benzoic acid hydrochloride can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps can be optimized using techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridine-4-amido)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on both the pyridine and benzoic acid rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-(Pyridine-4-amido)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Pyridine-4-amido)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amide linkage allows the compound to form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The aromatic rings can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridine-3-amido)benzoic acid hydrochloride
- 4-(Pyridine-2-amido)benzoic acid hydrochloride
- 4-(Pyridine-4-amido)benzoic acid
Uniqueness
4-(Pyridine-4-amido)benzoic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the amide linkage and the presence of the hydrochloride salt can affect the compound’s solubility and stability, making it distinct from its analogs.
Properties
CAS No. |
2839157-33-2 |
|---|---|
Molecular Formula |
C13H11ClN2O3 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
4-(pyridine-4-carbonylamino)benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H10N2O3.ClH/c16-12(9-5-7-14-8-6-9)15-11-3-1-10(2-4-11)13(17)18;/h1-8H,(H,15,16)(H,17,18);1H |
InChI Key |
LDTBSDNEKCSGPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



